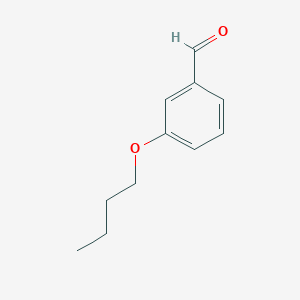

3-Butoxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESCIRFCEGIMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373770 | |

| Record name | 3-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30609-20-2 | |

| Record name | 3-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 30609-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Butoxybenzaldehyde and Its Derivatives

Conventional Organic Synthesis Routes

Condensation Reactions in Substituted Benzaldehyde (B42025) Synthesis

Condensation reactions are a cornerstone of organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular architectures. In the context of substituted benzaldehydes like 3-butoxybenzaldehyde, these reactions are pivotal for introducing new functional groups and extending the carbon framework. A prominent example is the aldol (B89426) condensation, which involves the reaction of an enolate with a carbonyl compound. For instance, the Claisen-Schmidt condensation, a type of aldol condensation, reacts a substituted benzaldehyde with a ketone or aldehyde in the presence of a base to form an α,β-unsaturated ketone, a key intermediate in the synthesis of various organic compounds. semanticscholar.org

The Knoevenagel condensation is another vital reaction, where an aldehyde or ketone reacts with a compound containing an active methylene (B1212753) group, catalyzed by a base. numberanalytics.comrsc.org This reaction is particularly useful for synthesizing cinnamic acid derivatives from substituted benzaldehydes. rsc.orgthepharmajournal.com The choice of catalyst, which can range from simple amines like piperidine (B6355638) and pyridine (B92270) to more complex systems, can significantly influence the reaction's outcome and yield. chemrj.org Furthermore, the reaction conditions, such as solvent and temperature, play a crucial role. mdpi.com For example, solvent-free conditions are sometimes employed to promote greener and more economically viable processes. rsc.org

The versatility of condensation reactions is highlighted by their ability to accommodate a wide array of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups. semanticscholar.orgmdpi.com This adaptability makes them indispensable for creating a diverse library of molecules with varied electronic and steric properties.

Grignard Reactions for Substituted Benzaldehydes

Grignard reactions represent a fundamental class of organometallic reactions essential for the formation of carbon-carbon bonds. bartleby.com The core of this reaction involves a Grignard reagent (an organomagnesium halide), which acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde or ketone. wisc.edu This process is highly effective for the synthesis of secondary and tertiary alcohols from aldehydes and ketones, respectively. chemistrysteps.comgeeksforgeeks.org

In the synthesis of substituted benzaldehydes, Grignard reagents can be employed in several ways. One approach involves the reaction of a Grignard reagent with a suitable formylating agent. For instance, a Grignard reagent derived from a substituted bromobenzene (B47551) can react with a formic acid derivative to introduce the aldehyde functionality. While direct formylation using Grignard reagents can be challenging, various methods have been developed, such as the reaction with ethyl orthoformate or N-methylformanilide. lookchem.comgoogle.com

The synthesis of this compound itself can be envisioned through a Grignard reaction. A plausible route would involve the formation of a Grignard reagent from 3-bromophenol, followed by protection of the hydroxyl group and subsequent butylation. The resulting butoxy-substituted Grignard reagent could then be reacted with a formylating agent to yield this compound. The reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly the exclusion of water and other protic sources, to prevent their decomposition. bartleby.com

Alkylation Strategies for Butoxybenzaldehyde Scaffolds

Alkylation is a key chemical transformation for introducing alkyl groups onto a molecule, and it is a direct method for the synthesis of this compound from its corresponding precursor, 3-hydroxybenzaldehyde (B18108). This Williamson ether synthesis involves the deprotonation of the hydroxyl group of 3-hydroxybenzaldehyde with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. rsc.org This nucleophilic phenoxide then undergoes a substitution reaction with an alkyl halide, in this case, a butyl halide like 1-bromobutane, to form the ether linkage, resulting in this compound. mdpi.orgpolyu.edu.hk

The efficiency of this alkylation can be influenced by several factors, including the choice of base, solvent, and reaction temperature. Phase-transfer catalysts are sometimes employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide.

Beyond the direct synthesis of this compound, alkylation strategies are crucial for the diversification of butoxybenzaldehyde scaffolds. For instance, the butoxy group itself can be further modified, or other positions on the aromatic ring can be alkylated, leading to a wide range of derivatives with potentially unique properties. The strategic application of alkylation reactions is therefore fundamental in medicinal chemistry and materials science for creating novel compounds based on the butoxybenzaldehyde core structure. unimi.it

Knoevenagel Condensation and its Application to Cinnamic Acid Derivatives

The Knoevenagel condensation is a highly versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. numberanalytics.com It involves the reaction of an aldehyde or ketone with a compound containing an "active" methylene group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. d-nb.info Common active methylene compounds include malonic acid, ethyl acetoacetate, and malononitrile. The catalysts are typically weak bases such as primary or secondary amines (e.g., piperidine) or their salts. chemrj.org

This reaction is particularly significant for the synthesis of cinnamic acid derivatives from substituted benzaldehydes. rsc.orgthepharmajournal.com For example, the reaction of this compound with malonic acid in the presence of a catalyst like piperidine and a solvent like pyridine would yield 3-butoxycinnamic acid. rsc.org The reaction proceeds through the formation of an α,β-unsaturated dicarboxylic acid, which can then undergo decarboxylation to afford the cinnamic acid derivative. d-nb.info

The Knoevenagel condensation offers several advantages, including mild reaction conditions and the ability to tolerate a wide variety of functional groups on the aldehyde substrate. d-nb.info This makes it a powerful tool for the synthesis of a diverse array of substituted cinnamic acids, which are valuable intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. numberanalytics.com

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malonic Acid | Piperidine/Pyridine | 3-Butoxycinnamic Acid |

| Substituted Benzaldehyde | Ethyl Acetoacetate | Amine Salt | Substituted Cinnamic Ester |

| Aromatic Aldehyde | Malononitrile | Base | α,β-Unsaturated Nitrile |

Duff Reaction Modifications for the Preparation of O-Hydroxybenzaldehydes

The Duff reaction is a formylation method used to introduce an aldehyde group onto an aromatic ring, particularly for the synthesis of o-hydroxybenzaldehydes from phenols. chemeurope.com The classical Duff reaction utilizes hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid catalyst, typically in a glycerol (B35011) or acetic acid medium. uni.edu The electrophilic species in this reaction is believed to be an iminium ion generated from hexamine. chemeurope.com

While the Duff reaction is a useful tool, it can sometimes suffer from low yields and lack of regioselectivity. arabjchem.org Consequently, several modifications have been developed to improve its efficiency and applicability. One significant modification involves the use of strong acids like trifluoroacetic acid (TFA) as the solvent. tandfonline.com This HMTA/TFA method has proven effective for formylating even deactivated phenols and can be used to introduce multiple aldehyde groups onto an aromatic ring. tandfonline.com

For the synthesis of a precursor to this compound, one could envision applying a modified Duff reaction to 2-butoxyphenol to introduce an aldehyde group at the ortho position, yielding 2-hydroxy-3-butoxybenzaldehyde. mdma.chdtic.mil This intermediate could then potentially be further manipulated. The Duff reaction and its modifications provide a valuable route to ortho-hydroxylated benzaldehyde derivatives, which are important building blocks in organic synthesis. uni.edu

Advanced Synthetic Approaches

Modern organic synthesis continually seeks to develop more efficient, selective, and environmentally benign methodologies. For the synthesis of this compound and its derivatives, several advanced approaches can be envisioned beyond conventional methods. These often involve novel catalytic systems, one-pot procedures, and the use of enabling technologies like microwave irradiation or flow chemistry. mdpi.com

One advanced strategy involves the use of transition metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net For instance, a palladium-catalyzed coupling of 3-butoxy-substituted aryl halides or triflates with a formyl equivalent could provide a direct route to this compound. These methods often offer high functional group tolerance and milder reaction conditions compared to classical approaches.

Furthermore, the application of biocatalysis, using enzymes to perform specific chemical transformations, represents a green and highly selective synthetic approach. An engineered enzyme could potentially catalyze the direct butoxylation of 3-hydroxybenzaldehyde or the selective oxidation of a precursor to the aldehyde. These advanced synthetic methods hold the promise of creating more sustainable and efficient pathways to this compound and its derivatives, opening up new avenues for chemical exploration. adelaide.edu.au

Electrochemical Oxidation Pathways for Benzaldehyde Derivatives

Electrosynthesis is emerging as a sustainable and powerful approach for the production of valuable organic chemicals like benzaldehyde derivatives. confex.com This technique often circumvents the need for harsh chemical oxidants by using electrical current to drive oxidation reactions.

Research has demonstrated the feasibility of synthesizing benzaldehyde with high selectivity (up to 99%) through a decoupled electrochemical process. confex.com This system utilizes a vanadium-based flow cell where the electrochemical oxidation of a mediator (VO²⁺) is separated from the chemical oxidation of the substrate (benzyl alcohol). The oxidized mediator then reacts with the alcohol on a catalyst surface to produce the aldehyde. This method's favorable thermodynamics prevent the over-oxidation of the aldehyde to benzoic acid, a common challenge in traditional oxidation reactions. confex.com

Another electrochemical approach involves the oxidation of allylic alcohols to α,β-unsaturated aldehydes using hydrogen peroxide that is itself generated via the electrochemical two-electron water oxidation (2e-WOR). rsc.org In this system, an aqueous solution undergoes electrolysis at a fluoride-doped tin oxide (FTO) anode to produce H₂O₂, which then acts as the oxidant in the presence of a Pt black catalyst to convert the alcohol to the corresponding aldehyde with high yields and selectivity. rsc.org

Furthermore, the electrochemical oxidation of substituted toluenes has been patented as a method to produce benzaldehyde derivatives. One such patent describes a process for producing butoxybenzaldehyde dimethyl acetal (B89532) through the electrochemical oxidation of the corresponding toluene (B28343) precursor. google.com A related strategy involves the electrochemical oxidation of polycyclic aromatic phenols in a microfluidic flow cell, which yields quinone derivatives through anodic methoxylation. unit.no This highlights the versatility of electrochemical methods in modifying substituted aromatic compounds.

Table 1: Overview of Electrochemical Synthesis Methods for Aldehydes

| Method | Substrate Example | Key Reagents/Catalysts | Product | Selectivity/Yield | Source(s) |

|---|---|---|---|---|---|

| Redox-Mediated Electrosynthesis | Benzyl alcohol | Vanadium (VO²⁺/VO₂⁺), Co₁/NC catalyst | Benzaldehyde | Up to 99% selectivity | confex.com |

| In-situ H₂O₂ Generation | Geraniol (an allylic alcohol) | Electrochemically generated H₂O₂, Pt black catalyst | Geranial | 86% yield, 99% selectivity | rsc.org |

| Direct Toluene Oxidation | Substituted Toluene | Electrochemical cell | Butoxybenzaldehyde dimethyl acetal | N/A | google.com |

| Anodic Methoxylation | Polycyclic Aromatic Phenols | Methanol, electrochemical flow cell | Acetal Quinones | N/A | unit.no |

Catalytic Synthesis Methods for Aryl Aldehydes

Catalytic reactions offer efficient and selective pathways to aryl aldehydes from various starting materials. These methods are central to industrial organic synthesis, often providing high yields under relatively mild conditions.

One prominent method is the rhodium-catalyzed reductive carbonylation of aryl iodides. beilstein-journals.org A catalytic system composed of a rhodium salt (RhCl₃·3H₂O), a phosphine (B1218219) ligand (PPh₃), and a base can effectively convert a wide range of aryl iodides into their corresponding aldehydes using carbon monoxide (CO) as the carbonyl source and hydrogen (H₂) as the reductant. This approach is noted for its high functional-group tolerance and the use of a cost-effective ligand, making it practical for larger-scale production. beilstein-journals.org The mechanism involves the formation of an active rhodium complex that facilitates the insertion of CO into the aryl-iodide bond, followed by hydrogenolysis to yield the aldehyde. beilstein-journals.org

Another innovative strategy employs supramolecular catalysis in a domino reaction to generate β-aryl aldehydes from α-alkynoic acids and arenes. nih.gov This process uses a rhodium catalyst featuring a specially designed phosphine ligand that recognizes and binds the carboxylic acid group of the substrate through hydrogen bonding. This interaction directs a highly regioselective hydroformylation, which is followed by a 1,4-addition of an arene and a subsequent decarboxylation, all in a single sequence under mild conditions. nih.gov

Other catalytic methods for preparing aryl ketones, which are structurally related to aldehydes, include nickel-catalyzed cross-coupling reactions. For instance, a system using NiCl₂(DME)/dppp/Zn can catalyze the insertion of aryl iodides into nitriles to produce aryl ketones. organic-chemistry.org While not a direct synthesis of aldehydes, such catalytic systems underscore the broad utility of transition metals in functionalizing aromatic rings.

Table 2: Comparison of Catalytic Systems for Aryl Aldehyde Synthesis

| Catalytic System | Starting Materials | Key Catalyst Components | Product Type | Key Features | Source(s) |

|---|---|---|---|---|---|

| Rhodium-catalyzed Carbonylation | Aryl iodides, CO, H₂ | RhCl₃·3H₂O, PPh₃, Et₃N | Aryl aldehydes | Broad substrate scope, good to excellent yields, cost-effective ligand | beilstein-journals.org |

| Supramolecular Rhodium Catalysis | α-Alkynoic acids, Arenes, CO/H₂ | Rh catalyst with acylguanidine-phosphine ligand | β-Aryl aldehydes | Domino reaction, high regioselectivity via substrate recognition | nih.gov |

Reactive Inkjet Printing for the In-Situ Synthesis of Butoxybenzaldehyde-Derived Materials

Reactive Inkjet Printing (RIP) is a cutting-edge additive manufacturing technique that enables the synthesis of functional materials directly on a substrate in predefined patterns. rsc.orgresearchgate.net This method utilizes chemically reactive components as "inks," which are precisely deposited and mixed on a surface to initiate a chemical reaction and form the desired product in-situ. rsc.org RIP offers significant advantages, including minimal chemical waste, low reagent consumption, and the ability to create material libraries for rapid screening. rsc.orgresearchgate.net

A key example of this technology is the synthesis of a stimulus-responsive luminescent material derived from 4-butoxybenzaldehyde (B1265825). rsc.orgrsc.org In this work, researchers used a reactive inkjet system to print solutions of 4-butoxybenzaldehyde, 1,4-phenylenediacetonitrile, and potassium tert-butoxide onto a substrate. The deposited droplets react via a condensation reaction to generate a fluorescent cyanostilbene derivative, DBDCS. rsc.org

The synthesis was monitored and confirmed by IR and NMR analyses, which showed a clean formation of the product after 24 hours. rsc.org A fascinating aspect of this in-situ synthesis is that the properties of the resulting material could be influenced by the substrate; a blue-emitting form of the dye was produced on a glass substrate, while a green-emitting form was generated on a PDMS film. rsc.org This work demonstrates the power of RIP not only for synthesis and patterning but also for controlling the solid-state properties of the resulting functional materials. The technique was also extended to create a library of different cyanostilbene derivatives by using various other aromatic aldehydes. rsc.org

Table 3: Components for Reactive Inkjet Printing of a Butoxybenzaldehyde-Derived Material

| Ink Component | Chemical Name | Role in Reaction |

|---|---|---|

| Aldehyde Ink | 4-Butoxybenzaldehyde | Electrophilic reactant |

| Nitrile Ink | 1,4-Phenylenediacetonitrile | Nucleophilic reactant (active methylene compound) |

| Base Ink | Potassium tert-butoxide | Catalyst (promotes condensation) |

This process exemplifies a novel approach where complex organic synthesis is integrated directly into the material fabrication process, opening new avenues for creating customized functional surfaces and devices. rsc.org

Chemical Reactivity and Transformations of 3 Butoxybenzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is the most reactive site in the 3-Butoxybenzaldehyde molecule, readily undergoing a variety of transformations typical of this functional class. These reactions are fundamental to its application as a chemical intermediate.

Oxidation Reactions to Carboxylic Acids

Aldehydes are readily oxidized to their corresponding carboxylic acids, and this compound is no exception. chemguide.co.ukchemistrysteps.com This transformation can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and chromic acid. chemguide.co.ukchemistrysteps.com The reaction involves the conversion of the aldehyde's C-H bond into a C-O bond, yielding 3-Butoxybenzoic acid. For instance, the oxidation of substituted benzaldehydes to benzoic acids is a well-established synthetic procedure. researchgate.net Greener alternatives, such as using iron(III) nitrate (B79036) in hydrothermal conditions, have also been explored for the oxidation of aldehydes to carboxylic acids. nih.gov

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Conditions |

| Potassium Permanganate (KMnO₄) | Basic or Acidic |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (e.g., with H₂SO₄) |

| Chromic Acid (H₂CrO₄) | Acidic |

| Iron(III) Nitrate (Fe(NO₃)₃) | Hydrothermal |

Reduction Reactions to Alcohols

The aldehyde group of this compound can be reduced to a primary alcohol, yielding (3-butoxyphenyl)methanol. molaid.com This is a common transformation in organic synthesis, typically accomplished using metal hydride reagents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose, typically in an alcoholic solvent like methanol. molaid.comlibretexts.org For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much stronger and less selective reagent. libretexts.orgchemicalbook.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.org

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol | (3-butoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, followed by aqueous workup | (3-butoxyphenyl)methanol |

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This fundamental reactivity leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an addition product. savemyexams.com A variety of nucleophiles can participate in these reactions. For example, the addition of hydrogen cyanide (HCN) results in the formation of a cyanohydrin. Other nucleophiles, such as Grignard reagents and amines, also readily add to the carbonyl group of aldehydes. libretexts.org The reactivity of aldehydes in nucleophilic addition reactions is generally greater than that of ketones due to reduced steric hindrance and the less stabilized nature of the partial positive charge on the carbonyl carbon. libretexts.org

Organocatalytic Reactions, including Benzoin (B196080) Condensation Pathways and Deuteration Studies

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. emorychem.sciencesigmaaldrich.com this compound, like other aromatic aldehydes, can participate in various organocatalytic transformations.

One notable example is the benzoin condensation, a reaction that forms a new carbon-carbon bond between two aldehyde molecules. testbook.comwikipedia.org This reaction is traditionally catalyzed by cyanide ions, but N-heterocyclic carbenes (NHCs), a class of organocatalysts, have proven to be effective alternatives. wikipedia.orgorganicchemistrytutor.com The mechanism involves the generation of a nucleophilic Breslow intermediate from the aldehyde and the NHC catalyst. acs.org This intermediate then attacks a second molecule of the aldehyde to form the benzoin product. organicchemistrytutor.comacs.org

Recent research has also explored the use of NHC organocatalysts to facilitate the deuteration of aldehydes. acs.org By intercepting the reactive intermediates in the benzoin condensation pathway, it is possible to achieve hydrogen-deuterium exchange at the aldehyde position. researchgate.net Studies have shown that the electronic nature of substituents on the benzaldehyde (B42025) ring influences the efficiency of these reactions. acs.org For instance, substrates with electron-donating groups at the 3- and 4-positions can often be fully deuterated using a standard imidazolium-based NHC catalyst like SIPr. acs.org

Aromatic Ring Reactivity

The butoxy group on the benzene (B151609) ring of this compound influences the reactivity of the ring itself, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edualevelh2chemistry.com The existing substituents on the ring direct the position of the incoming electrophile.

The butoxy group (-OBu) is an ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the aldehyde group (-CHO) is a meta-directing group because it withdraws electron density from the ring. In this compound, these two groups have opposing directing effects. The powerful activating and ortho-, para-directing nature of the alkoxy group generally dominates over the deactivating, meta-directing effect of the aldehyde. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the butoxy group (positions 2, 4, and 6) and meta to the aldehyde group. Given the substitution pattern, the most likely positions for electrophilic attack are positions 2, 4, and 6. However, steric hindrance from the butoxy group might influence the relative yields of the different isomers.

Protecting Group Strategies Employing Butoxybenzaldehyde Moieties

In multi-step organic syntheses, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. organic-chemistry.orgresearchgate.net This temporary masking is achieved using a "protecting group." organic-chemistry.org Aldehydes, such as this compound, are commonly used to protect 1,2-diols and 1,3-diols by forming cyclic acetals, known as benzylidene acetals.

The reaction of this compound with a diol under acidic conditions results in the formation of a 2-(3-butoxyphenyl)-1,3-dioxane (for a 1,3-diol) or 2-(3-butoxyphenyl)-1,3-dioxolane (for a 1,2-diol). This transformation effectively protects the two hydroxyl groups of the diol within a stable acetal (B89532) structure. The butoxy group remains on the protecting moiety and can influence the properties of the protected compound, such as its solubility.

The key advantages of this protection strategy are:

Formation: The protection step proceeds with high efficiency.

Stability: The resulting acetal is stable under a variety of reaction conditions, particularly basic, nucleophilic, and oxidative environments.

Deprotection: The diol can be readily regenerated by acid-catalyzed hydrolysis, which cleaves the acetal. acs.orgresearchgate.net

This strategy allows for complex chemical manipulations on other parts of the molecule without affecting the sensitive diol functionality.

Formation of Schiff Bases and Metal Complexes from Butoxybenzaldehydes

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, a class of compounds also known as Schiff bases. researchgate.netorientjchem.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration, typically under mild heating and sometimes with an acid catalyst. orientjchem.orgsemanticscholar.org

The general reaction is as follows: C₄H₉O-C₆H₄-CHO + R-NH₂ → C₄H₉O-C₆H₄-CH=N-R + H₂O

The resulting Schiff base is characterized by the azomethine (-C=N-) functional group. The formation of this group can be confirmed spectroscopically, for instance, by the appearance of a characteristic stretching frequency in the infrared (IR) spectrum, typically in the range of 1550-1650 cm⁻¹. semanticscholar.org

Schiff bases are highly valuable ligands in coordination chemistry because the imine nitrogen and often another donor atom within the amine-derived portion of the molecule can chelate to metal ions. scielo.org.arscirp.orgmedcraveonline.com Schiff bases derived from butoxybenzaldehydes can form stable complexes with a variety of transition metals, including Ni(II), Cu(II), and Zn(II). semanticscholar.orgscielo.org.ar The coordination of the Schiff base to a metal ion is typically confirmed by shifts in the IR and NMR spectra. semanticscholar.org These metal complexes have garnered significant interest for their potential applications in catalysis and as biologically active agents. scirp.orgmedcraveonline.com

| Reaction Stage | Key Functional Group | Typical IR Frequency (cm⁻¹) | 1H NMR Signal (ppm) |

| Starting Material | Aldehyde (C=O) | ~1700 | Aldehyde H (~9.8-10.0) |

| Schiff Base | Azomethine (C=N) | ~1551 - 1650 semanticscholar.org | Imine H (~8.0-8.5) |

| Metal Complex | Coordinated C=N | Shifted from free ligand | Shifted from free ligand |

Note: Specific spectroscopic values can vary based on the full structure of the Schiff base and the coordinated metal.

Cross-Coupling Reactions and the Formation of Complex Organic Structures

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. wikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings allow for the precise construction of complex molecular architectures from simpler precursors. chemie-brunschwig.ch

While this compound does not typically participate directly in cross-coupling reactions in its initial form, it serves as a valuable building block for creating the necessary coupling partners. To be used in a cross-coupling reaction, an aromatic ring usually needs to be functionalized with a halide (e.g., -Br, -I) or a triflate (-OTf) group, which can then react with an organometallic reagent (in Suzuki or Negishi coupling) or an alkene (in Heck coupling). wikipedia.org

A synthetic strategy could involve the halogenation of the this compound ring. For example, electrophilic bromination would likely occur at the positions ortho and para to the activating butoxy group. The resulting bromo-3-butoxybenzaldehyde could then be used in a Suzuki cross-coupling reaction with a boronic acid, as shown in the general scheme below:

C₄H₉O-C₆H₃(Br)-CHO + R-B(OH)₂ --(Pd catalyst, Base)--> C₄H₉O-C₆H₃(R)-CHO

The key advantages of using this approach are:

Functional Group Tolerance: Many modern cross-coupling reactions proceed under mild conditions that tolerate sensitive functional groups like aldehydes. chemie-brunschwig.chreddit.com

Complexity Generation: This method allows for the direct connection of two different molecular fragments, rapidly building complex structures, such as bi-aryl compounds, which are common motifs in pharmaceuticals and materials science.

Therefore, this compound is a strategic starting material for synthesizing more elaborate molecules through cross-coupling pathways, where its core structure is incorporated into a larger final product.

Advanced Spectroscopic and Structural Characterization of 3 Butoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of individual atoms. For 3-Butoxybenzaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, have been instrumental in confirming their structures.

Proton (¹H) NMR Studies for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their relative positions in a molecule. In the case of 3-alkoxybenzaldehydes, the spectra show characteristic signals for the aldehydic proton, aromatic protons, and the protons of the alkoxy side chain. researchgate.net For instance, in a study of 3-octyloxybenzaldehyde, the aldehydic proton (HC=O) appears as a singlet at approximately 9.96 ppm. analis.com.my The aromatic protons are observed as a multiplet in the range of 7.21-7.49 ppm. analis.com.my The protons of the butoxy group in related structures typically show a triplet for the O-CH₂ group around 4.0 ppm, with other methylene (B1212753) and methyl protons appearing at higher field regions (1.00-4.00 ppm). researchgate.net

Detailed ¹H NMR data for a derivative, 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde, reveals butoxy triplets at 4.04, 3.43, 1.77, and 1.63 ppm, aromatic signals at 7.25 and 6.9 ppm, and an aldehyde singlet at 10.24 ppm. mdpi.com Another related compound, m-tert-butoxybenzaldehyde, displays a singlet for the tert-butyl protons at 1.28 ppm, a multiplet for the aromatic protons between 7.00 and 7.44 ppm, and a singlet for the aldehydic proton at 9.76 ppm. google.com

Table 1: ¹H NMR Chemical Shifts (δ) for this compound and Related Derivatives

| Compound | Solvent | Aldehydic Proton (s) | Aromatic Protons (m) | Butoxy/Alkoxy Protons | Reference |

| 3-Octyloxybenzaldehyde | DMSO-d₆ | 9.96 | 7.21-7.49 | 3.99-4.02 (t, OCH₂), 1.23-1.42 (m, other CH₂) | analis.com.my |

| m-tert-Butoxybenzaldehyde | CDCl₃ | 9.76 | 7.00-7.44 | 1.28 (s, 9H) | google.com |

| 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde | DMSO-d₆ | 10.24 | 6.9, 7.25 | 4.04 (t), 3.43 (t), 1.77 (t), 1.63 (t) | mdpi.com |

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For 3-alkoxybenzaldehydes, the carbonyl carbon of the aldehyde group (HC=O) is typically found at a low field, around 192.97 ppm, as seen in 3-octyloxybenzaldehyde. analis.com.my The carbon attached to the oxygen of the butoxy group (C-O) resonates at approximately 159.20 ppm. analis.com.my The aromatic carbons show a series of signals in the range of 113.59-137.65 ppm. analis.com.my The aliphatic carbons of the butoxy chain are observed at higher fields. analis.com.my

In a derivative, 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde, the carbonyl carbon peak is at 192.6 ppm, aryl signals are at 118.8, 119.3, 120.6, 122.4, 147.6, and 150.9 ppm, and the butoxy linker signals are at 25.6, 26.2, 66.9, and 68.6 ppm. mdpi.com

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound and Related Derivatives

| Compound | Solvent | C=O | Aromatic Carbons | Butoxy/Alkoxy Carbons | Reference |

| 3-Octyloxybenzaldehyde | DMSO-d₆ | 192.97 | 113.59-137.65, 159.20 (C-O) | 13.98-67.75 | analis.com.my |

| 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde | DMSO-d₆ | 192.6 | 118.8, 119.3, 120.6, 122.4, 147.6, 150.9 | 25.6, 26.2, 66.9, 68.6 | mdpi.com |

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. princeton.educolumbia.edu

COSY experiments establish correlations between protons that are coupled to each other, typically through two or three bonds. princeton.edu This helps in identifying adjacent protons in the butoxy chain and within the aromatic ring.

HSQC provides correlations between protons and their directly attached carbons, allowing for the direct assignment of carbon signals based on the known proton assignments. columbia.edu

HMBC reveals correlations between protons and carbons that are separated by two to four bonds. columbia.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the butoxy group to the specific carbon on the benzaldehyde (B42025) ring.

For the derivative 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde, COSY, HSQC, and HMBC spectra were used for the unambiguous attribution of all signals. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 3-alkoxybenzaldehydes shows characteristic absorption bands that confirm the presence of the aldehyde and ether functional groups.

A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is typically observed in the region of 1650-1700 cm⁻¹. For instance, m-tert-butoxybenzaldehyde shows a C=O stretch at 1670 cm⁻¹. google.com In other 3-alkoxybenzaldehyde derivatives, this peak is seen around 1697-1699 cm⁻¹. analis.com.my The aliphatic C-H stretching vibrations of the butoxy group are observed in the range of 2850-3000 cm⁻¹. analis.com.mymdpi.com The C-O stretching vibration of the ether linkage typically appears in the 1250-1260 cm⁻¹ region. analis.com.mygoogle.com

Table 3: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Derivatives

| Compound | C=O Stretch | Aliphatic C-H Stretch | C-O Stretch (Ether) | Aromatic C-H Stretch | Reference |

| m-tert-Butoxybenzaldehyde | 1670 | 2970, 2930 | 1250 | Not specified | google.com |

| 3-Octyloxybenzaldehyde | 1697 | 2924, 2854 | 1260 | Not specified | analis.com.my |

| 3-Dodecyloxybenzaldehyde | 1699 | 2921, 2852 | 1260 | Not specified | analis.com.my |

| 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde | 1652 | 2850-3000 | Not specified | Not specified | mdpi.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of a compound. In the analysis of this compound derivatives, ESI-HRMS provides unambiguous confirmation of their chemical structures by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

The technique is particularly valuable in synthetic chemistry to verify the successful formation of a target molecule. For instance, in the synthesis of novel compounds, this compound can serve as a starting material or substrate. The resulting products are often analyzed by ESI-HRMS to confirm their identity. An analysis of a derivative of this compound yielded a final product with a calculated mass for the molecular ion [C₁₃H₁₂N₃O₂]⁺ of 222.11247, while the experimentally found value was 222.1123. rsc.org

In another study, a more complex derivative, 2-hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde, was synthesized and characterized. mdpi.comresearchgate.net ESI-HRMS was used in positive ion mode to identify the sodium adduct of the molecule, [M+Na]⁺. The exact mass was determined to be 387.2016, which corresponded precisely with the calculated value for the elemental formula C₂₀H₃₀NO₅Na⁺, confirming the structure of the synthesized compound. mdpi.com Similarly, the structure of 2-hydroxy-3-octyloxybenzaldehyde, synthesized via alkylation of 2,3-dihydroxybenzaldehyde (B126233), was elucidated using ESI-HRMS among other techniques. researchgate.net

Research on other related structures, such as 1-(3-butoxyphenyl)-2-(3-methoxyphenyl)ethane, also utilizes ESI-HRMS to confirm product identity. The calculated mass for the [M+H]⁺ ion was 283.1692, with the measured value being 283.1685, providing strong evidence for the successful synthesis. researchgate.net

Table 1: ESI-HRMS Data for Selected this compound Derivatives

| Compound | Ion Formula | Calculated m/z | Found m/z | Source |

| Product of this compound reaction | [C₁₃H₁₂N₃O₂]⁺ | 222.11247 | 222.1123 | rsc.org |

| 2-Hydroxy-3-(4-oxy(2,2,6,6-tetramethylpiperidin-1-oxyl)butoxy)benzaldehyde | [C₂₀H₃₀NO₅Na]⁺ | 387.20 | 387.2016 | mdpi.com |

| 2-Hydroxy-3-octyloxybenzaldehyde | [C₁₅H₂₂O₃-H]⁻ | 249.1496 | 249.1495 | researchgate.net |

| 1-(3-butoxyphenyl)-2-(3-methoxyphenyl)ethane | [C₁₉H₂₃O₂]⁺ | 283.1692 | 283.1685 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. matanginicollege.ac.in It provides information about electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound and its derivatives, the presence of the benzene (B151609) ring and the aldehyde group constitutes a chromophore that absorbs in the UV region.

The position and intensity of absorption bands can be influenced by the molecular structure, including the presence of substituents and the extent of conjugation. matanginicollege.ac.in In derivatives of this compound, such as Schiff bases, the formation of the imine bond (C=N) extends the conjugated system, often resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

For example, studies on Schiff bases derived from substituted benzaldehydes show distinct absorption bands. mdpi.orgyok.gov.tr A Schiff base synthesized from 3-methoxy-4-butoxybenzaldehyde and an aminophenol derivative exhibited UV absorption maxima at 354.0 nm, 284.0 nm, and 208.0 nm. mdpi.org Another related compound, 4-(4-(pyren-1-yl)butoxy)benzaldehyde, which features a large pyrene (B120774) aromatic system, shows a strong absorption maximum at 344 nm. mdpi.com These spectra are crucial for confirming the electronic structure of the new molecules. yok.gov.trup.ac.za

The solvent can also influence the position of absorption bands. Investigations into intermediates of liquid crystals have shown that the UV-Vis absorption bands are affected by the nature of the substituent on the benzaldehyde ring. researchgate.net

Table 2: UV-Vis Absorption Maxima (λmax) for Selected Butoxybenzaldehyde Derivatives

| Compound | λmax (nm) | Source |

| Schiff base from 3-methoxy-4-butoxybenzaldehyde | 354.0, 284.0, 208.0 | mdpi.org |

| 4-(4-(pyren-1-yl)butoxy)benzaldehyde | 344 | mdpi.com |

| Schiff base from 3-methoxy-4-carboxylmethoxybenzaldehyde | 310.0, 274.0, 228.0, 206.0 | mdpi.org |

X-ray Crystallography for Crystalline Material Characterization

For instance, the crystal structure of 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde, a related molecule with two benzaldehyde units linked by a butoxy chain, has been analyzed. nih.govresearchgate.net The analysis revealed that the molecule lies on a crystallographic inversion center and is essentially planar. researchgate.net The molecules in the crystal are linked through intermolecular C-H···O hydrogen bonds, forming a sheet-like structure. nih.govresearchgate.net Such detailed structural information is vital for understanding intermolecular interactions and predicting material properties.

The synthesis of a crystalline product from 4-butoxybenzaldehyde (B1265825) and 5,5-dimethylcyclohexane-1,3-dione (B117516) has also been reported, with colorless crystals obtained suitable for X-ray analysis. iucr.org The resulting structure, 2,2′-[(4-butoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), was determined to have an envelope conformation for its cyclohexenone rings. iucr.org The analysis also detailed the dihedral angles between the various rings within the molecule, providing a complete picture of its 3D shape. iucr.org

Table 3: Example Crystal Data for a Related Dimer, 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde

| Parameter | Value | Source |

| Chemical Formula | C₁₈H₁₈O₄ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 8.0624 (7) | nih.gov |

| b (Å) | 14.5896 (7) | nih.gov |

| c (Å) | 6.8003 (4) | nih.gov |

| β (°) | 108.549 (4) | nih.gov |

| Volume (ų) | 758.35 (8) | nih.gov |

| Z | 2 | nih.govresearchgate.net |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to measure changes in the physical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. torontech.com This is used to determine the thermal stability of a material and to study decomposition processes. torontech.cometamu.edu A TGA curve plots mass percentage against temperature. A loss in mass indicates a decomposition or volatilization event. For derivatives of this compound, TGA can reveal the temperature at which the compound begins to degrade, providing insight into its stability, which is a crucial parameter for materials applications. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. netzsch.comcoriolis-pharma.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net The resulting thermogram can show endothermic peaks (melting) or exothermic peaks (crystallization). For derivatives of this compound, particularly those designed as liquid crystals or polymers, DSC is essential for characterizing their phase behavior. For example, in a study of azobenzene-centered oligomers derived from butoxybenzaldehyde, DSC was used to investigate their mesomorphic (liquid crystal) behavior. researchgate.net

While specific TGA and DSC data for this compound were not detailed in the provided search context, these techniques are standard for characterizing new chemical entities and materials derived from it. For example, the thermal properties of polymer hosts synthesized using butoxybenzaldehyde derivatives were analyzed by TGA and DSC to ensure they were suitable for use in electronic devices. rsc.org

Table 4: Overview of Thermal Analysis Techniques

| Technique | Principle | Information Obtained | Application for Derivatives |

| Thermogravimetric Analysis (TGA) | Measures mass change versus temperature. torontech.com | Thermal stability, decomposition temperatures, component quantification. torontech.com | Determining the temperature range in which the compound is stable. rsc.orgresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Measures heat flow difference versus temperature. coriolis-pharma.com | Melting point, crystallization temperature, glass transition, phase transitions. researchgate.net | Characterizing phase behavior, such as liquid crystal transitions or polymer melting points. researchgate.net |

Computational Chemistry and Theoretical Studies of 3 Butoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, energy, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. nih.gov This approach offers a good balance between accuracy and computational cost, making it suitable for molecules of the size of 3-butoxybenzaldehyde. mdpi.com

A typical DFT study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable molecular structure. isca.me Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly used for such calculations on aromatic aldehydes. isca.mejocpr.com The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties.

The table below illustrates the kind of data that would be obtained from a DFT geometry optimization for this compound.

| Parameter | Atom Connection | Theoretical Value (Illustrative) |

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| C(ar)-C(cho) | ~1.48 Å | |

| C(cho)=O | ~1.22 Å | |

| C(ar)-O | ~1.37 Å | |

| O-C(butyl) | ~1.43 Å | |

| Bond Angle | C(ar)-C(cho)-H | ~120° |

| C(ar)-C(cho)=O | ~125° | |

| C(ar)-O-C(butyl) | ~118° | |

| Dihedral Angle | C(ar)-C(ar)-C(cho)=O | ~180° or 0° (planar) |

| C(ar)-O-C(butyl)-C(butyl) | Varies with conformation |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual calculated values would be specific to the chosen DFT functional and basis set.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. ajchem-a.com The HOMO is the orbital from which an electron is most easily removed (acting as an electron donor), while the LUMO is the orbital to which an electron is most easily added (acting as an electron acceptor). conicet.gov.ar

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. ajchem-a.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. conicet.gov.ar Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. ajchem-a.com DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution. conicet.gov.ar For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the butoxy group, while the LUMO would be concentrated on the electron-withdrawing aldehyde group and the aromatic ring. isca.me

| Molecular Orbital | Property | Theoretical Value (Illustrative) |

| HOMO | Energy | -6.5 eV |

| LUMO | Energy | -1.8 eV |

| HOMO-LUMO Gap | Energy Difference (LUMO - HOMO) | 4.7 eV |

Note: These energy values are illustrative. The exact values depend on the computational method and solvent model used.

Vibrational Frequency Analysis

After a successful geometry optimization, a vibrational frequency analysis is typically performed. isca.me This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. jocpr.commdpi.com Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. researchgate.net

By comparing the calculated vibrational spectrum with experimental data (if available), one can validate the accuracy of the computational model. jocpr.com For this compound, key vibrational modes would include the C=O stretch of the aldehyde group (typically a strong band around 1700 cm⁻¹), C-H stretching modes of the aromatic ring and butyl chain, C-O-C stretching of the ether linkage, and various in-plane and out-of-plane bending modes. isca.me

| Vibrational Mode (Illustrative) | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | Benzene Ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Butyl Chain | 2980 - 2850 |

| C=O stretch | Aldehyde | ~1705 |

| C-C stretch (aromatic) | Benzene Ring | 1600 - 1450 |

| C-O-C stretch | Ether Linkage | 1250 - 1050 |

Note: These are typical frequency ranges. The calculated values would be specific to the molecule and computational level.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Red regions represent negative electrostatic potential, indicating areas that are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow areas represent intermediate, near-neutral potential.

For this compound, the MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom of the aldehyde group, highlighting its role as a primary site for interaction with electrophiles or as a hydrogen bond acceptor. uni-muenchen.de The aromatic ring would likely show a moderately negative potential, while the hydrogen atoms, particularly the aldehyde proton, would exhibit a positive potential (blue). isca.me This analysis is invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions. scirp.org

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of molecules.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. taltech.eeimperial.ac.uk The butoxy group in this compound has several rotatable single bonds (C-O, C-C), which means the molecule can exist in multiple conformations. These different conformations will have different energies, and identifying the lowest-energy conformers is crucial as they represent the most populated and stable forms of the molecule.

A conformational search involves systematically or randomly rotating the flexible bonds and calculating the energy of each resulting structure. This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. taltech.ee The minima on this surface correspond to stable conformers. For this compound, the key dihedral angles to investigate would be the C(ar)-O-C-C and O-C-C-C angles of the butoxy chain. The orientation of the aldehyde group relative to the ring is typically planar due to conjugation. The analysis would reveal the relative energies of different extended or folded forms of the butoxy chain and the energy barriers for rotation between them.

| Conformer (Illustrative) | Dihedral Angle 1 (C(ar)-O-C-C) | Dihedral Angle 2 (O-C-C-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | ~180° (anti) | 0.00 |

| 2 | ~180° (anti) | ~60° (gauche) | +0.85 |

| 3 | ~90° | ~180° (anti) | +1.50 |

| 4 | ~90° | ~60° (gauche) | +2.20 |

Note: This table presents hypothetical data to illustrate the outcome of a conformational analysis. The number of conformers and their relative energies would be determined by the specific computational search and energy calculation methods.

Nonadiabatic Coupling Calculations for Photochemical Processes

Photochemical processes, which are initiated by the absorption of light, involve the transition of a molecule to an electronically excited state. The subsequent relaxation and chemical transformation of the molecule often involve multiple electronic states. Nonadiabatic dynamics are crucial for simulating these events, as they describe the transitions between different potential energy surfaces. acs.orgacs.org These transitions are governed by nonadiabatic coupling vectors, which become particularly significant in regions where potential energy surfaces approach each other or intersect, such as at conical intersections. nih.gov

While specific nonadiabatic coupling calculations for this compound are not extensively documented in the literature, the theoretical framework for such studies is well-established for aromatic aldehydes. acs.orgmdpi.com For a molecule like this compound, such calculations would focus on the following:

Excited State Characterization : Identifying the nature of the lowest excited singlet (S₁) and triplet (T₁) states. For aromatic aldehydes, these are typically nπ* or ππ* states. acs.orgresearchgate.net The initial excitation is often to a bright ππ* state, followed by rapid internal conversion to a lower-lying nπ* state. acs.org

Reaction Pathways : Mapping the potential energy surfaces to identify pathways for photochemical reactions like photoisomerization, degradation, or intramolecular hydrogen transfer. researchgate.netfrontiersin.org For this compound, this could involve reactions related to the aldehyde group or interactions with the butoxy side chain.

Intersystem Crossing (ISC) : Calculating the spin-orbit coupling, which facilitates the transition from a singlet to a triplet state (intersystem crossing). nih.govupenn.edu Many aromatic aldehydes are known to undergo efficient ISC, which is critical for processes like phosphorescence. upenn.edu

These simulations, often performed with advanced methods like Surface Hopping including Arbitrary Couplings (SHARC), provide a detailed picture of the ultrafast dynamics following photoexcitation. acs.org

Mechanistic Insights from Computational Approaches

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. acs.orgnih.govacs.orgrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed.

For reactions involving this compound, computational studies can provide key insights:

Synthesis Mechanism : The standard synthesis of this compound involves the Williamson ether synthesis, where m-hydroxybenzaldehyde is deprotonated and reacts with an alkyl halide (like n-butyl bromide) via an SN2 mechanism. wikipedia.orgpressbooks.pubijfans.orgmasterorganicchemistry.comlibretexts.org DFT calculations can model this nucleophilic substitution, confirming the backside attack mechanism and calculating the activation energy for the reaction. pressbooks.pub

Reaction Pathways of Aldehydes : Studies on similar aromatic aldehydes demonstrate the utility of DFT in understanding complex reactions. For instance, in the nickel-catalyzed cross-coupling of benzaldehyde (B42025), DFT calculations identified the hydrogen transfer process in the oxidative addition step as the rate-determining step. acs.org In the organoborane-catalyzed hydrogenation of benzaldehyde, DFT calculations supported a mechanism involving the activation of the aldehyde by the catalyst, followed by hydride transfer. rsc.orgrsc.org These studies provide a template for how the reactivity of the aldehyde group in this compound could be computationally investigated for various transformations.

Side Reactions and Unexpected Products : In the synthesis of complex molecules like terpyridines, which can use substituted benzaldehydes as starting materials, unexpected products can form. mdpi.com Computational modeling can help rationalize the formation of these alternative products by comparing the energy barriers of competing reaction pathways, providing crucial mechanistic insights that might be difficult to determine experimentally. redalyc.orgresearchgate.net

Prediction of Biological Activities via Molecular Docking and ADMET Profiling

Computational methods are integral to modern drug discovery, enabling the prediction of a molecule's potential biological activity and its pharmacokinetic profile before synthesis.

Molecular Docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is frequently used to predict the binding of a small molecule ligand to a protein target.

Antibacterial/Antifungal Targets : Derivatives of butoxybenzaldehyde have been synthesized and evaluated for antimicrobial activity. nih.govmdpi.com Molecular docking studies on these or similar compounds help to identify potential molecular targets. For example, docking studies of imidazole (B134444) derivatives synthesized from aromatic aldehydes have identified potential binding interactions with bacterial proteins like E. coli MurB enzyme and fungal enzymes like lanosterol (B1674476) 14α-demethylase. mdpi.com

G-Quadruplex DNA Binding : G-quadruplexes (G4) are specialized four-stranded DNA structures found in regions like telomeres and oncogene promoters, making them attractive targets for anticancer drugs. nih.govplos.org Small molecules, including derivatives of this compound, have been investigated for their ability to bind and stabilize these structures. ijfans.org Molecular docking simulations can elucidate the binding mode, showing how the ligand interacts with the grooves or tetrads of the G4-DNA, guiding the design of more selective and potent binders. nih.govplos.orgnih.gov

ADMET Profiling involves the computational prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. These predictions are crucial for assessing a molecule's drug-likeness. nih.govresearchgate.netnih.gov While a specific experimental profile for this compound is not available, a predicted profile can be generated using established in silico models. jomardpublishing.comrsc.org

Table 1: Predicted ADMET Profile for this compound This interactive table provides computationally predicted ADMET properties for this compound. These values are estimations from computational models.

| Property | Predicted Value/Classification | Description |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts the percentage of the compound absorbed through the human intestine. jomardpublishing.com |

| Caco-2 Permeability | High | Predicts permeability across Caco-2 cells, an in vitro model for the intestinal wall. rsc.org |

| P-glycoprotein Substrate | No | Predicts whether the compound is a substrate of P-glycoprotein, a key efflux transporter. jomardpublishing.com |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Yes | Predicts the ability of the compound to cross the blood-brain barrier. rsc.org |

| Metabolism | ||

| CYP450 2C9 Inhibitor | Yes (Predicted) | Predicts if the compound inhibits the Cytochrome P450 2C9 enzyme, crucial for drug metabolism. jomardpublishing.com |

| CYP450 2D6 Inhibitor | No (Predicted) | Predicts if the compound inhibits the Cytochrome P450 2D6 enzyme. |

| CYP450 3A4 Inhibitor | Yes (Predicted) | Predicts if the compound inhibits the Cytochrome P450 3A4 enzyme, a major metabolic enzyme. rsc.org |

| Toxicity | ||

| Ames Test | Non-mutagenic (Predicted) | Predicts the mutagenic potential of the compound. |

| hERG Inhibition | Low Risk (Predicted) | Predicts the risk of inhibiting the hERG potassium channel, which can lead to cardiotoxicity. |

Applications in Advanced Materials Science

Components in Organic Light-Emitting Diodes (OLEDs) and Exciplex Host Structures

In the rapidly advancing field of OLED technology, 3-Butoxybenzaldehyde is identified as a useful intermediate for creating the complex organic molecules that form the emissive and charge-transport layers. ambeed.comambeed.com These molecules must possess specific electronic properties, such as appropriate HOMO/LUMO energy levels, to ensure efficient device performance. The aldehyde group on this compound allows for its integration into larger conjugated systems through reactions like condensation or Wittig-type couplings. The butoxy group enhances the solubility of these larger molecules in organic solvents, which is crucial for processing and fabricating OLED devices. While specific performance data of an OLED device directly incorporating a derivative of this compound is not detailed in the provided research, its classification as an "OLED Intermediate" by chemical suppliers underscores its role in the synthesis of proprietary host materials, emitters, or components for exciplex-based systems. ambeed.comambeed.com

Building Blocks for Polymeric Materials

The reactivity of the aldehyde functional group makes this compound a prime candidate for polymerization reactions, leading to advanced materials with tailored properties.

Polyazomethines, also known as poly(Schiff base)s, are a class of polymers known for their high thermal stability, mechanical strength, and potential for liquid crystalline behavior. tandfonline.comscribd.com They are synthesized through the polycondensation of a dialdehyde (B1249045) with a diamine. Aromatic aldehydes are key monomers in this process. While many published studies on thermotropic polyazomethines utilize the para-isomer, 4-butoxybenzaldehyde (B1265825), to synthesize model compounds and polymers, the underlying chemistry is applicable to the meta-isomer as well. researchgate.netgoogle.com For instance, new azomethine intermediates have been synthesized by reacting asymmetric substituted azobenzene (B91143) diamines with p-n-butoxybenzaldehyde to create compounds for thermotropic polyazomethines. google.com The incorporation of the butoxy side chain is intended to lower the melting point and enhance the solubility of the resulting polymer without disrupting the rigid backbone required for liquid crystalline alignment. The resulting polymers often exhibit nematic or smectic mesophases, making them suitable for applications requiring ordered materials. tandfonline.comresearchgate.net

Schiff bases are versatile ligands that can form stable complexes with a wide range of metal ions. researchgate.net These metal complexes, particularly those with Salen-type ligands, can be polymerized to create materials with interesting electrochemical properties for energy storage and catalysis. Salen-type ligands are typically synthesized from a salicylaldehyde (B1680747) derivative and a diamine.

While direct synthesis from this compound is not commonly reported, related structures are synthesized from its precursor, 3-hydroxybenzaldehyde (B18108). For example, new Schiff base ligands have been synthesized from the condensation reaction of 3-hydroxybenzaldehyde and various amino acids. The resulting ligands can then be complexed with metals like Ag(I). The synthesis of this compound itself can be achieved from 3-hydroxybenzaldehyde, indicating its potential as a starting point for modified Schiff base ligands where the hydroxyl group is replaced by a butoxy group to tune the ligand's electronic and solubility properties. These modifications can influence the redox potential and stability of the final polymeric metal complex, which is crucial for applications in batteries or as electrocatalysts.

Polyazomethines and Liquid Crystalline Polymers

Development of Stimulus-Responsive Luminescent Organic Materials

The integration of this compound into larger molecular architectures has been explored for the creation of "smart" materials that respond to external stimuli such as heat, light, or chemical exposure. Its utility is demonstrated in the synthesis of substrates for reactive microcapillary printing and subsequent modification via "click" chemistry.

In one documented synthesis, this compound is prepared from 3-hydroxybenzaldehyde and then used as a building block for more complex structures. This process highlights its role as a versatile precursor for advanced functional polymers.

Table 1: Synthesis of this compound (S8)

| Reactants | Reagents | Solvent | Yield | Product Form |

|---|---|---|---|---|

| 1-Butanol, 3-Hydroxybenzaldehyde | Diisopropyl azodicarboxylate, Triphenylphosphine | THF | 69% | Colorless Oil |

Data sourced from a study on versatile substrates for reactive printing.

This synthetic route provides a foundation for incorporating the 3-butoxy-substituted phenyl ring into various polymer backbones or as side chains, which can impart stimuli-responsive properties. Furthermore, this compound is listed as a component in pro-perfume compositions designed for controlled release, another form of stimulus response. The development of polymers containing such units can lead to materials with tunable luminescent properties, which are of interest for sensors and anti-counterfeiting applications. tandfonline.com

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

3-Butoxybenzaldehyde is a versatile aromatic compound valued in organic synthesis for its role as an effective intermediate. chemimpex.com The presence of both an aldehyde functional group and a butoxy ether group on the benzene (B151609) ring provides two distinct sites for chemical modification. This dual reactivity makes it an excellent starting material for the development of complex molecules where specific reaction pathways are necessary. chemimpex.comsmolecule.com Researchers in organic chemistry utilize it to create intricate molecular architectures, facilitating advancements in chemical research and development. chemimpex.com The aldehyde group can undergo a variety of reactions, including oxidations, reductions, and nucleophilic additions, while the butoxy group influences the electronic properties and solubility of the molecule and its derivatives. smolecule.comsmolecule.com

Precursor for Pharmaceutical Intermediates and Fine Chemicals

In the pharmaceutical and fine chemical industries, this compound functions as a key precursor. chemimpex.comchembk.com Its derivatives are integral to the synthesis of various pharmaceutical compounds, contributing to the development of new medications. chemimpex.comchembk.com The compound's structural characteristics allow it to be used in the production of fine chemicals, which are pure, single substances used in specialized applications, including as active ingredients in medicinal products. chemimpex.com For instance, vanillin, a related substituted benzaldehyde (B42025), is used as an intermediate for drugs like L-dopa and the antimicrobial agent trimethoprim, illustrating the potential pathways for butoxy-substituted benzaldehydes in pharmaceutical manufacturing. scispace.comresearchgate.net

Synthesis of Biologically Active Derivatives

Research has demonstrated that derivatives of butoxybenzaldehyde, particularly those incorporating azomethine (Schiff base) linkages, possess significant biological activity. scispace.comlongdom.org The condensation reaction of butoxybenzaldehyde derivatives with various primary amines yields these azomethine compounds, which have been investigated for their antimicrobial and antifungal properties. researchgate.netresearchgate.net

One notable study involved the synthesis of azomethines from 3-methoxy-4-butoxy benzaldehyde, which were then evaluated for their antimicrobial activities. longdom.orgresearchgate.net Another research effort prepared 2,3-bis(3-methoxy-4-butoxybenzaldehyde)diamino pyridine (B92270) by reacting 3-methoxy-4-butoxybenzaldehyde with 2,3-diaminopyridine. scispace.com This resulting azomethine was tested for its antifungal activity against several yeast strains. scispace.comresearchgate.net The findings from these studies underscore the utility of the butoxybenzaldehyde scaffold in developing new antimicrobial and antifungal agents. scispace.comresearchgate.netresearchgate.net

Table 1: Examples of Antimicrobial Derivatives from Butoxybenzaldehydes

| Precursor | Derivative Type | Target Activity | Relevant Findings |

| 3-methoxy-4-butoxy benzaldehyde | Azomethines | Antimicrobial | Compounds synthesized and evaluated for antimicrobial properties. longdom.orgresearchgate.net |

| 3-methoxy-4-butoxybenzaldehyde | Azomethine (Schiff Base) | Antifungal | Derivative tested against Candida albicans, Candida lipolytica, and Saccharomyces cerevisiae. scispace.comresearchgate.net |

| 4-butoxybenzaldehyde (B1265825) | Imine-amoxicillin conjugate | Antibacterial | Synthesized and evaluated in vitro against microorganisms like Bacillus subtilis and E. coli. researchgate.net |

The structural framework of this compound is a valuable starting point for the design of novel anti-inflammatory agents. justdial.com Hydroxybenzaldehyde derivatives, a class to which butoxybenzaldehydes are related, have shown promise in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). justdial.com Research into related structures, such as 3-methoxy-4-[4-(2-nitrophenoxy)butoxy]benzaldehyde, has indicated potential anti-inflammatory properties. ontosight.ai The development of new anti-inflammatory drugs often involves a molecular hybridization approach, where known active fragments are combined. nih.gov The butoxybenzaldehyde moiety can be incorporated into larger molecules, such as benzoxazolinonylcarboxamides, which have been designed as potential anti-inflammatory agents. researchgate.net

Substituted benzaldehydes have been identified as a class of compounds capable of inhibiting certain enzymes, with a particular focus on tyrosinase. nih.gov Tyrosinase is a key enzyme in the production of melanin, and its inhibitors are of great interest in the cosmetic and medical fields for managing hyperpigmentation. smolecule.comnih.gov

Kinetic studies have shown that 4-substituted benzaldehydes, including 4-propoxybenzaldehyde (B1265824) and 4-butoxybenzaldehyde, act as competitive inhibitors of mushroom tyrosinase. researchgate.net These compounds inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme. Theoretical studies suggest that the inhibitory activity of benzaldehyde derivatives is related to the electronic charge distribution in the molecule, with the aldehyde group and substituents on the phenyl ring playing crucial roles. nih.gov While much of the specific research has focused on the 4-butoxy isomer, the findings suggest that this compound is a strong candidate for similar inhibitory activity due to its structural similarities.

Table 2: Research Findings on Tyrosinase Inhibition by Alkoxybenzaldehydes

| Compound | Inhibition Type | Enzyme Source | Key Finding |

| 4-Butoxybenzaldehyde | Competitive | Mushroom Tyrosinase | Inhibits the o-diphenolase activity of the enzyme. researchgate.net |